Product packaging for 3-Methoxy-4-(methylsulfanyl)benzonitrile(Cat. No.:CAS No. 918967-42-7)

3-Methoxy-4-(methylsulfanyl)benzonitrile

Cat. No.: B15171982
CAS No.: 918967-42-7
M. Wt: 179.24 g/mol
InChI Key: BJGDXVHIRXTRCE-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Substituted Benzonitrile (B105546) Derivatives

3-Methoxy-4-(methylsulfanyl)benzonitrile is classified as a trisubstituted aromatic nitrile. Its formal name is derived following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The parent structure is identified as benzonitrile, which consists of a benzene (B151609) ring with a nitrile (-C≡N) functional group. wikipedia.orgvedantu.com The carbon atom of the benzene ring attached to the nitrile group is assigned the number 1 position. The ring is then numbered to give the substituents the lowest possible locants. In this case, the substituents are a methoxy (B1213986) group (-OCH₃) and a methylsulfanyl group (-SCH₃), also known as a methylthio group. Following the numbering convention, the methoxy group is at position 3, and the methylsulfanyl group is at position 4. The substituents are listed alphabetically, leading to the IUPAC name: This compound . youtube.com

Table 1: Physicochemical Properties of this compound (Estimated) Note: As this specific compound is not extensively documented in scientific literature, these values are estimated based on its structure and data from analogous compounds.

Property Value
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents

The Significance of Methoxy and (Methylsulfanyl) Functional Groups in Aromatic Systems

The electronic properties of the methoxy and methylsulfanyl groups profoundly influence the reactivity of the aromatic ring.

Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic effect. Due to the high electronegativity of the oxygen atom, it withdraws electron density from the benzene ring through the sigma bond (an inductive effect). However, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system (a resonance effect). stackexchange.com This resonance effect is significantly stronger than the inductive effect, resulting in a net donation of electron density to the ring. stackexchange.com This makes the methoxy group an "activating" group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to itself. wikipedia.orglibretexts.org

Methylsulfanyl Group (-SCH₃): The methylsulfanyl (or thioether) group is analogous to the methoxy group. Like oxygen, the sulfur atom possesses lone pairs that can participate in resonance, donating electron density to the aromatic ring. Sulfur is less electronegative than oxygen, meaning its inductive electron-withdrawing effect is weaker. Consequently, the methylsulfanyl group is also an activating, ortho-, para-directing group. wikipedia.org The presence of these two activating groups suggests that the benzene ring in this compound is electron-rich and poised for further functionalization.

Contextualization within the Broader Field of Organosulfur and Nitrile Chemistry

The structure of this compound places it at the intersection of two significant areas of organic chemistry: organosulfur chemistry and nitrile chemistry.

Organosulfur Chemistry: This field studies the properties and synthesis of organic compounds containing carbon-sulfur bonds. wikipedia.org These compounds are ubiquitous in nature, from the amino acids methionine and cysteine to vital coenzymes and vitamins like biotin (B1667282) and thiamine. wikipedia.org In medicine, organosulfur compounds form the structural core of life-saving antibiotics like penicillin and sulfa drugs. wikipedia.org The thioether linkage, as seen in the methylsulfanyl group, is a common motif in many biologically active molecules and is explored for its therapeutic potential in treating a range of diseases. jmchemsci.com The inclusion of a sulfur atom can impart unique pharmacological and material properties. jmchemsci.comfrontiersin.orgnih.gov

Nitrile Chemistry: The nitrile group is a highly versatile functional group in organic synthesis. researchgate.net Aromatic nitriles, in particular, are valuable precursors to a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. researchgate.net Beyond their role as synthetic intermediates, nitriles are recognized as important "pharmacophores" in drug design. Over 30 FDA-approved pharmaceuticals contain a nitrile group. nih.govwikipedia.org It can act as a bioisostere for a carbonyl group, form crucial hydrogen bonds, improve a drug's metabolic profile, and enhance binding affinity to target proteins. nih.govnih.gov

Overview of Established Research Paradigms Applicable to Aromatic Nitriles, Ethers, and Thioethers

The combination of functional groups in this compound suggests its potential utility within several well-established research paradigms.

Aromatic Nitriles in Medicinal Chemistry: A primary research paradigm for aromatic nitriles is their development as therapeutic agents. The nitrile group's strong electron-withdrawing nature can polarize the aromatic ring, influencing π-π stacking interactions with biological targets. nih.gov Research frequently focuses on synthesizing libraries of substituted benzonitriles to explore structure-activity relationships (SAR) for enzyme inhibition or receptor binding. nih.gov For example, anastrozole (B1683761) and letrozole (B1683767) are benzonitrile-containing drugs that act as aromatase inhibitors for breast cancer treatment. wikipedia.org

Aromatic Ethers in Drug Discovery: Aromatic ethers, such as the methoxy-substituted benzene ring (an anisole (B1667542) derivative), are common in pharmaceuticals. The ether group can act as a hydrogen bond acceptor and is often introduced to modify a molecule's solubility, lipophilicity, and metabolic stability. wikipedia.org

Aromatic Thioethers in Materials and Medicinal Science: Research on aromatic thioethers (sulfides) spans multiple disciplines. In medicinal chemistry, they are integral to various drug candidates. jmchemsci.com In materials science, the incorporation of thioether linkages into polymers can lead to materials with high refractive indices, enhanced thermal stability, and specific optical properties, making them suitable for applications in ophthalmic lenses and optoelectronic devices. dntb.gov.uaresearchgate.net

Identified Research Gaps and Future Directions for this compound

The most significant aspect of this compound in the context of contemporary research is the apparent lack of dedicated studies on its synthesis, properties, and applications. This absence represents a clear research gap and suggests several logical future directions:

Development of Synthetic Routes: A primary objective would be to establish an efficient and scalable synthesis for the compound. This could involve multi-step sequences starting from commercially available precursors, potentially utilizing cross-coupling reactions to introduce the methylsulfanyl group or building the ring system with the desired substitution pattern.

Comprehensive Characterization: Once synthesized, the compound would require full physicochemical and spectroscopic characterization. This would include techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and provide foundational data for future studies.

Investigation of Chemical Reactivity: Systematic studies of the molecule's reactivity are needed. Given the presence of two activating groups, its behavior in electrophilic aromatic substitution reactions would be of fundamental interest, revealing how the directing effects of the methoxy and methylsulfanyl groups interact.

Screening for Biological Activity: Drawing on the established roles of aromatic nitriles and organosulfur compounds in medicine, a key future direction would be to screen this compound for biological activity. Its structure could make it a candidate for inhibition of enzymes where related pharmacophores have shown activity.

Exploration in Materials Science: The compound could be investigated as a monomer or precursor for novel polymers. The presence of sulfur could impart a high refractive index, while the polar nitrile group could influence polymer solubility and intermolecular interactions, potentially leading to materials with unique optical or electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B15171982 3-Methoxy-4-(methylsulfanyl)benzonitrile CAS No. 918967-42-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918967-42-7

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

3-methoxy-4-methylsulfanylbenzonitrile

InChI

InChI=1S/C9H9NOS/c1-11-8-5-7(6-10)3-4-9(8)12-2/h3-5H,1-2H3

InChI Key

BJGDXVHIRXTRCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)SC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methoxy 4 Methylsulfanyl Benzonitrile and Analogues

Strategies for Regioselective Functionalization of the Benzonitrile (B105546) Core

The precise placement of substituents on the benzonitrile ring is paramount for the synthesis of 3-Methoxy-4-(methylsulfanyl)benzonitrile. The directing effects of the cyano, methoxy (B1213986), and methylsulfanyl groups govern the regiochemical outcome of electrophilic and nucleophilic aromatic substitution reactions. The cyano group is a meta-director and deactivating, while the methoxy and methylsulfanyl groups are ortho, para-directors and activating.

One effective strategy involves the nucleophilic aromatic substitution of hydrogen. For instance, the reaction of 3-trichloromethylbenzonitrile (B6316833) with sodium methoxide (B1231860) can lead to the formation of 5-dimethoxymethyl-2-methoxybenzonitrile, demonstrating how a nucleophile can be introduced onto the ring, guided by the existing substituents. researchgate.net Another approach is the use of phosphorus-stabilized carbanions, which can achieve regioselective substitution of a hydrogen atom positioned para to a cyano group in cyanobenzene derivatives. researchgate.net These methods offer alternatives to traditional cross-coupling or substitution reactions of halogenated precursors, providing pathways that can be adapted for the specific substitution pattern of this compound.

Chemo-enzymatic platforms also offer a high degree of regioselectivity. By combining enzymatic halogenation with chemical cross-coupling, specific sites on an aromatic ring can be functionalized under mild, aqueous conditions. nih.gov This approach allows for the selective introduction of functional groups that can then be further elaborated to the desired methoxy or methylsulfanyl moieties. nih.gov

Targeted Introduction of the (Methylsulfanyl) Group: Synthetic Approaches

The introduction of the methylsulfanyl (-SCH3) group at the C-4 position of the 3-methoxybenzonitrile (B145857) scaffold is a key synthetic step. Several methodologies can be employed to achieve this transformation efficiently.

Thiolation and Subsequent Methylation Routes

A common and direct approach is the introduction of a thiol (-SH) group, followed by methylation. This can be achieved through various methods, including the reaction of an appropriate aryl halide or sulfonate with a thiolating agent. Although direct thiolation of aromatic C-H bonds is challenging, photochemical methods have been developed for the thiolation of pi-excessive aromatic halides using an iridium catalyst, which proceeds via a radical mechanism. youtube.com

Once the thiol is in place, S-methylation can be readily accomplished. A variety of methylating agents can be used, and the reaction often proceeds with high selectivity for the sulfur atom, even in the presence of other nucleophilic sites like hydroxyl or amino groups. thieme-connect.com For example, a combination of trimethyl phosphate (B84403) (TMP) and a base like Ca(OH)2 or K2CO3 has been shown to selectively S-methylate aryl thiols efficiently. thieme-connect.com This method is particularly advantageous as it avoids foul-smelling and potentially harmful reagents. researchgate.net

Reagent SystemSubstrateConditionsYieldSelectivity
Trimethyl Phosphate / Na2CO32-Aminobenzenethiol23 hours86%S-methylation
Trimethyl Phosphate / Base(4-Mercaptophenyl)acetic acid-95%S-methylation
Trimethyl Phosphate / K2CO32-Mercaptonicotinic acid60°C, 24 hours78%S-methylation

This table presents data on the S-methylation of various functionalized thiols, demonstrating the high selectivity of the reaction. thieme-connect.com

Exploitation of Sulfur-Containing Precursors in Benzonitrile Synthesis

An alternative strategy involves starting with a precursor that already contains the desired sulfur functionality. Aryl thioethers are important motifs, and methods for their synthesis often rely on transition-metal-catalyzed cross-coupling of aryl halides with thiols. nih.gov A synthetic route could therefore begin with a precursor like 4-bromo-2-methoxyanisole, which could undergo a coupling reaction with a methylthiolate source.

More recent advances focus on decarbonylative cross-coupling reactions, using thioesters as substrates. This approach can overcome issues related to catalyst poisoning by thiolate anions and utilizes readily available carboxylic acids as starting materials. nih.gov Furthermore, methods exist for transforming aryl alcohols into thioethers through a copper-catalyzed process involving oxygenation and decarboxylative functionalization. nih.gov These innovative routes provide multiple disconnection points for synthesizing the target molecule from diverse and accessible sulfur-containing starting materials.

Selective Oxidation of Methylthio to Methylsulfinyl or Methylsulfonyl Benzonitrile (as related transformations)

The methylsulfanyl group on the benzonitrile ring can be selectively oxidized to the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) groups, which are also valuable functional motifs in medicinal chemistry. This transformation requires controlled oxidation to avoid overoxidation or reaction at other sites on the molecule.

Hydrogen peroxide is a common oxidant, but its use often requires catalysts to achieve high selectivity. For instance, organic ligand-modified polyoxomolybdates have been shown to be highly effective pre-catalysts for the selective oxidation of thioethers to sulfoxides with high selectivity (up to 99%) at room temperature. rsc.org Copper-catalyzed direct sulfoxidation by C(sp³)–H bond activation has also been developed, providing a route to arylbenzylsulfoxide derivatives from aromatic methyl thioethers and aryl halides. mdpi.com

Catalyst SystemSubstrateOxidantProductSelectivity
Ligand-modified PolyoxomolybdateMethyl phenyl sulfide (B99878)H2O2Methyl phenyl sulfoxide (B87167)98%
Ligand-modified Polyoxomolybdate2-Chloroethyl ethyl sulfideH2O22-Chloroethyl ethyl sulfoxide99%

This table highlights the high selectivity achievable in the oxidation of thioethers to sulfoxides using specific catalytic systems. rsc.org

Methoxy Group Incorporation Techniques

The introduction of the methoxy group is a fundamental transformation in the synthesis of this compound. Several reliable methods are available for this purpose.

A prevalent method is the methylation of a corresponding phenol (B47542) (a hydroxyl group on the aromatic ring). wikipedia.org This Williamson ether synthesis typically involves treating the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution on a ring activated by the electron-withdrawing nitrile group. A halogen (e.g., fluorine or chlorine) ortho or para to the nitrile can be displaced by a methoxide source, such as sodium methoxide. This approach is demonstrated in the synthesis of pioglitazone, where a 4-fluorobenzonitrile (B33359) undergoes an SNAr reaction with a sodium alkoxide. nih.gov

For precursors where the nitrile group is generated later in the synthesis, the methoxy group can be introduced from an aldehyde. For example, 4-methoxy benzaldehyde (B42025) can be converted to 4-methoxy benzonitrile in high yield via a one-pot reaction involving oximation followed by dehydration. google.com

Chemoenzymatic Synthetic Routes for Related Chiral Analogues

While this compound itself is achiral, the development of synthetic routes to chiral analogues is of significant interest, particularly in the pharmaceutical industry. Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, are powerful tools for producing enantiomerically pure compounds. nih.gov

Enzymes such as nitrilases, nitrile hydratases, and amidases can be used for the selective hydrolysis of nitriles to produce chiral carboxylic acids or amides. researchgate.netresearchgate.netjournals.co.za This approach is particularly useful in kinetic resolutions of racemic nitriles. Aldoxime dehydratases offer a cyanide-free route to nitriles from aldoximes and have been used in the kinetic resolution of racemic α-substituted aldoximes to yield chiral nitriles with high enantiomeric excess. nih.govnih.gov

Another powerful chemoenzymatic strategy starts from carboxylic acids, which are reduced to aldehydes by carboxylate reductase enzymes (CARs). The aldehyde is then chemically converted to an oxime in situ, which is finally dehydrated to the corresponding nitrile by an aldoxime dehydratase (Oxd). nih.govrsc.org This cascade allows for the synthesis of nitriles from readily available acids without extending the carbon chain. rsc.org These biocatalytic methods provide sustainable and highly selective pathways to access chiral building blocks related to the target molecule. nih.govresearchgate.net

Enzyme ClassTransformationApplication
Nitrilase / Nitrile HydrataseNitrile -> Carboxylic Acid / AmideKinetic resolution of racemic nitriles
Aldoxime Dehydratase (Oxd)Aldoxime -> NitrileKinetic resolution of racemic aldoximes
Carboxylate Reductase (CAR) / OxdCarboxylic Acid -> NitrileCyanide-free nitrile synthesis from acids

This table summarizes key enzyme classes and their applications in the synthesis of chiral nitriles and related compounds. journals.co.zanih.govnih.gov

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of substituted benzonitriles, including analogues of this compound, is highly dependent on the fine-tuning of reaction parameters and the selection of appropriate catalyst systems. Detailed research findings for the synthesis of structurally related compounds, such as 3-methoxy-4-methylbenzonitrile (B1590838) and 3-ethoxy-4-methoxybenzonitrile (B1661997), offer valuable insights into potential optimization strategies.

A common route to analogous benzonitriles involves the conversion of a corresponding benzoic acid or benzaldehyde. For instance, the synthesis of 3-methoxy-4-methylbenzonitrile has been achieved starting from 3-methoxy-4-methylbenzoic acid. prepchem.com This process typically involves the use of a dehydrating agent in an appropriate solvent. The optimization of this synthesis would involve screening various dehydrating agents, solvents, reaction temperatures, and times to maximize the yield and purity of the final product.

Similarly, the synthesis of 3-ethoxy-4-methoxybenzonitrile often commences from isovanillin, which is first converted to 3-hydroxy-4-methoxybenzonitrile (B193458) and then alkylated. google.com Another approach involves the direct conversion of 3-ethoxy-4-methoxybenzaldehyde (B45797) to the corresponding benzonitrile using hydroxylamine (B1172632) hydrochloride. The optimization of such a reaction would focus on the molar ratios of reactants, the choice of solvent, and the reaction temperature to ensure complete conversion and minimize side reactions.

The following table summarizes optimized reaction conditions found in the synthesis of analogous benzonitriles:

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
3-methoxy-4-methylbenzoic acidChlorosulphonyl isocyanate, N,N-dimethylformamideDichloromethaneReflux, then 060 prepchem.com
IsovanillinHydroxylamine hydrochloride, Bromoethane, Potassium carbonateAcetonitrile, DMF65-84, then 100- google.comchemicalbook.com
3-ethoxy-4-methoxybenzaldehydeHydroxylamine hydrochlorideAcetonitrile78-8495.5 chemicalbook.com

Catalyst systems play a crucial role in modern organic synthesis. For the cyanation of aryl halides, which represents another potential route to this compound, copper- and palladium-based catalysts are often employed. Optimization in this context involves screening different ligands, catalyst loadings, bases, and solvents to achieve high yields and selectivity under the mildest possible conditions. For example, a copper-catalyzed cyanation of 4-iodotoluene (B166478) using formamide (B127407) as the nitrile source has been reported, with optimization focusing on the copper source, ligand, and reaction temperature to achieve a high yield of p-tolunitrile.

Green Chemistry Principles in the Synthesis of Substituted Benzonitriles

The application of green chemistry principles to the synthesis of benzonitriles is a growing area of research aimed at reducing the environmental impact of chemical manufacturing. unibo.itwjpmr.com Key strategies include the use of safer solvents, the development of recyclable catalysts, and the improvement of atom economy.

One notable advancement is the use of ionic liquids as recyclable reaction media and catalysts. researchgate.netrsc.org For the synthesis of benzonitrile from benzaldehyde, a novel approach utilizes an ionic liquid that serves as a co-solvent, catalyst, and phase-separation agent, allowing for easy recovery and reuse. researchgate.netrsc.org This method eliminates the need for traditional metal salt catalysts and corrosive mineral acids, thereby simplifying the workup procedure and minimizing waste. researchgate.netrsc.org

The development of heterogeneous catalysts is another cornerstone of green benzonitrile synthesis. Transition metal oxide clusters fabricated within the pores of zeolites have been shown to be highly active and selective catalysts for the ammoxidation of toluenes to benzonitriles. medcraveonline.com These catalysts can be easily separated from the reaction mixture and reused, and they can suppress unwanted side reactions, leading to higher product selectivity. medcraveonline.com

The following table outlines some green chemistry approaches applied to the synthesis of benzonitriles:

Green Chemistry PrincipleApplication in Benzonitrile SynthesisAdvantagesReference(s)
Use of Recyclable Catalysts/SolventsIonic liquid [HSO3-b-Py]·HSO4 as a co-solvent and catalyst in the conversion of benzaldehyde to benzonitrile.Catalyst is easily recovered by phase separation and can be reused. Eliminates the need for metal salt catalysts. researchgate.netrsc.org
Use of Heterogeneous CatalystsTransition metal oxide clusters in β-zeolites for the ammoxidation of alkylbenzenes.High selectivity, easy catalyst separation and reuse, suppression of combustion side reactions. medcraveonline.com
Atom EconomyDirect conversion of aldehydes to nitriles.Reduces the number of synthetic steps and minimizes the generation of byproducts. researchgate.netrsc.org
Use of Safer ReagentsReplacement of toxic cyanides with less hazardous nitrile sources like formamide.Avoids the handling of highly toxic reagents.

By embracing these advanced synthetic methodologies, the production of this compound and its analogues can be achieved with greater efficiency, reduced environmental impact, and improved economic feasibility.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 4 Methylsulfanyl Benzonitrile

Vibrational Spectroscopy for Molecular Architecture Elucidation (FT-IR, FT-Raman)

The vibrational spectrum of 3-Methoxy-4-(methylsulfanyl)benzonitrile is characterized by distinct bands corresponding to its key functional groups: the nitrile (C≡N), methoxy (B1213986) (O-CH₃), and methylsulfanyl (S-CH₃) moieties, as well as the substituted benzene (B151609) ring.

The nitrile group gives rise to a very sharp and intense absorption band in the FT-IR spectrum, typically in the range of 2240-2220 cm⁻¹. frontiersin.org This stretching vibration is often weaker in the FT-Raman spectrum. The position of this band can be influenced by electronic effects of the other substituents on the benzene ring.

The methoxy group exhibits several characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ region. researchgate.net The asymmetric and symmetric C-O-C stretching vibrations are key indicators of the methoxy group and typically appear in the ranges of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

The (methylsulfanyl) group also presents distinctive vibrational modes. The C-H stretching of the S-methyl group will overlap with that of the methoxy group in the 2950-2850 cm⁻¹ range. The C-S stretching vibration is typically observed in the 700-600 cm⁻¹ region and is often of weak to moderate intensity.

The substituted benzene ring will display a series of characteristic bands. C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear as a set of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which can provide further structural confirmation.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Nitrile (-C≡N)C≡N stretch2240-2220
Methoxy (-OCH₃)C-H stretch (asymmetric & symmetric)2950-2850
C-O-C stretch (asymmetric)1275-1200
C-O-C stretch (symmetric)1075-1020
Methylsulfanyl (-SCH₃)C-H stretch (asymmetric & symmetric)2950-2850
C-S stretch700-600
Benzene RingAromatic C-H stretch>3000
C=C stretch1600-1450
C-H out-of-plane bend900-675

While the benzene ring is planar, the orientation of the methoxy and methylsulfanyl groups relative to the ring can be explored through vibrational analysis. The planarity of the methoxy group with respect to the aromatic ring is influenced by electronic and steric factors. uba.ar Theoretical calculations combined with experimental data can help determine the most stable conformation. The vibrational frequencies of the C-O-C and C-S stretching modes, as well as their coupling with ring vibrations, can shift depending on the dihedral angle between these groups and the benzene ring. For instance, a planar conformation of the methoxy group would maximize resonance effects with the aromatic system, which can be subtly reflected in the vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methoxy and methylsulfanyl groups.

The aromatic region would display signals for the three protons on the benzene ring. Based on the substitution pattern, we would expect an AX and an M system, or a more complex splitting pattern. The proton at C2 (ortho to the nitrile and methoxy groups) would likely appear as a doublet. The proton at C5 (ortho to the nitrile and methylsulfanyl groups) would likely be a doublet of doublets, and the proton at C6 (ortho to the methoxy and meta to the nitrile) would also be a doublet of doublets.

The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The chemical shift is influenced by the electron-donating nature of the oxygen atom.

The methylsulfanyl group protons (-SCH₃) would also appear as a singlet, but at a higher field (lower ppm value) compared to the methoxy protons, typically in the range of δ 2.4-2.6 ppm, due to the lower electronegativity of sulfur compared to oxygen.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H7.0 - 7.5m-
Methoxy H (-OCH₃)3.8 - 4.0s-
Methylsulfanyl H (-SCH₃)2.4 - 2.6s-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine unique carbon atoms.

The nitrile carbon (-C≡N) is expected to appear in the range of δ 118-120 ppm. The quaternary carbon to which the nitrile is attached (C1) would be found around δ 110-115 ppm.

The aromatic carbons will have chemical shifts determined by the substituents. The carbon bearing the methoxy group (C3) would be significantly downfield shifted due to the deshielding effect of the oxygen atom (around δ 155-160 ppm). The carbon with the methylsulfanyl group (C4) would also be downfield, but to a lesser extent than C3. The remaining aromatic carbons (C2, C5, C6) will have shifts in the typical aromatic region (δ 110-135 ppm), influenced by the electronic effects of the substituents.

The methoxy carbon (-OCH₃) is expected in the range of δ 55-60 ppm. researchgate.net The methylsulfanyl carbon (-SCH₃) will appear at a much higher field, typically around δ 15-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C≡N118-120
Aromatic C (substituted & unsubstituted)110-160
Methoxy C (-OCH₃)55-60
Methylsulfanyl C (-SCH₃)15-20

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. In the aromatic region, cross-peaks would confirm the connectivity between the protons on the benzene ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the carbon signals for the methoxy, methylsulfanyl, and protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative positions of the substituents. For instance, a NOE between the methoxy protons and the aromatic proton at C2 would be expected.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Despite a comprehensive search for scientific literature and spectral data, information specifically detailing the advanced spectroscopic characterization of this compound is not available in publicly accessible databases and scholarly articles. Consequently, the creation of a detailed article adhering to the requested structure and content for this specific compound is not possible at this time.

The required experimental data for the following sections could not be located:

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions: No published UV-Vis spectra or analyses of the electronic transitions for this compound were found.

X-ray Crystallography for Solid-State Structure Determination: There is no evidence of single-crystal X-ray diffraction studies having been performed on this compound or sufficiently close analogues to provide detailed solid-state structural information.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation: Specific high-resolution mass spectrometry data to confirm the exact molecular formula of this compound is not present in the surveyed scientific literature.

Without this foundational data, a scientifically accurate and informative article that meets the requirements of the provided outline cannot be generated. Further experimental research on this compound would be necessary to produce the specific characterization details requested.

Theoretical and Computational Investigations of 3 Methoxy 4 Methylsulfanyl Benzonitrile

Quantum Chemical Calculations (DFT, TD-DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the molecular and electronic properties of chemical compounds. Density Functional Theory (DFT) has become a particularly popular method due to its favorable balance of accuracy and computational cost. epstem.net Time-Dependent DFT (TD-DFT) extends these principles to study excited states and electronic transitions. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a molecule like 3-Methoxy-4-(methylsulfanyl)benzonitrile, which possesses rotatable single bonds in its methoxy (B1213986) and methylsulfanyl substituent groups, a conformational analysis is crucial.

This analysis involves systematically rotating these groups and calculating the energy of each resulting conformer. The conformer with the lowest energy is considered the most stable and is used for subsequent calculations. Studies on similar molecules, such as 4-hydroxy-3-methoxybenzonitrile (B1293924), have shown that DFT methods, particularly with the B3LYP functional and a basis set like 6-311++G(d,p), can accurately predict the most stable geometry. researchgate.net For the title compound, the planarity of the benzene (B151609) ring and the orientation of the methoxy and methylsulfanyl groups relative to it would be the key structural parameters determined in this step. The single stable conformation found in related methoxybenzene compounds suggests that a primary minimum energy structure would likely exist for this compound as well. colostate.edu

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. taylorandfrancis.comyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. The energy of the LUMO (ELUMO) is related to the electron affinity and reflects its electron-accepting ability. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.comresearchgate.net This energy gap is also instrumental in understanding intramolecular charge transfer (ICT), where an electron is excited from a donor part to an acceptor part of the molecule. nih.govresearchgate.net In substituted benzonitriles, charge transfer often occurs from the substituted benzene ring (donor) to the electron-withdrawing nitrile group (acceptor). nih.gov

Below is a table of representative FMO data calculated for a related compound, 4-hydroxy-3-methoxybenzonitrile, which illustrates the typical values obtained from such an analysis.

ParameterEnergy (eV)
EHOMO-6.01
ELUMO-1.55
Energy Gap (ΔE)4.46
Data based on calculations for 4-hydroxy-3-methoxybenzonitrile using DFT B3LYP/6-311++G(d,p) method. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, moving beyond the delocalized molecular orbitals to localized electron-pair "bonding" units. This method is highly effective for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netmolfunction.com

The following table shows stabilization energies for significant orbital interactions in a similar molecule, illustrating the kind of data NBO analysis provides.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C1-C6)π(C2-C3)21.5
π(C2-C3)π(C4-C5)19.8
LP(2) O8σ(C1-O8)25.1
LP(1) N10σ(C7-C9)4.5
Data representative of interactions found in substituted benzonitriles, based on findings for 4-hydroxy-3-methoxybenzonitrile. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, allowing for the straightforward identification of electrophilic and nucleophilic regions.

Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. For this compound, the MEP map would be expected to show negative potential (red) concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen of the methoxy group. Positive potential (blue) would likely be located around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. manipal.edu

Reactivity Descriptors and Computational Prediction of Chemical Behavior

Beyond FMO analysis, a suite of "global" and "local" reactivity descriptors can be calculated using DFT to provide a more quantitative prediction of chemical behavior. epstem.net

In practice, condensed Fukui functions are calculated for each atom in the molecule to identify sites for different types of attack:

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron).

fk- : For electrophilic attack (measures reactivity upon losing an electron).

fk0 : For radical attack.

The site with the highest value for a given Fukui function is predicted to be the most reactive for that type of chemical reaction. epstem.net This analysis allows for a precise prediction of regioselectivity. For this compound, calculating these indices would pinpoint which of the aromatic carbons or substituent atoms are the most likely centers for reaction.

The table below provides a hypothetical example of condensed Fukui function values to illustrate how this data is presented.

Atomfk+fk-fk0
C10.0210.0350.028
C20.0450.0120.029
C30.0180.0510.035
N100.1520.0050.079
S110.0890.0980.094
These values are illustrative and represent the type of output from a Fukui function analysis.

Global Reactivity Descriptors

While the specific calculated values for this compound are not available in the reviewed literature, a hypothetical table of such descriptors would look as follows. The values would typically be calculated using a specific level of theory (e.g., B3LYP/6-311++G(d,p)) to ensure consistency and comparability.

Hypothetical Data Table for Global Reactivity Descriptors

Descriptor Symbol Formula Hypothetical Value (eV)
Ionization Potential IP -EHOMO Data not available
Electron Affinity EA -ELUMO Data not available
Electronegativity χ (IP + EA) / 2 Data not available
Chemical Hardness η (IP - EA) / 2 Data not available
Chemical Softness S 1 / (2η) Data not available

Note: This table is illustrative. Actual values require specific quantum chemical calculations which have not been published for this compound.

Spectroscopic Property Simulations and Validation

A powerful application of computational chemistry is the simulation of spectroscopic data, which can be compared with experimental results for validation and detailed spectral assignment.

GIAO-NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate NMR chemical shifts (¹H and ¹³C). Theoretical calculations can help assign peaks in experimental spectra and understand how the electronic environment influences the shielding of each nucleus.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational modes. Comparing the calculated frequencies with experimental FTIR and FT-Roman spectra allows for a detailed assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the methoxy, methylsulfanyl, and cyano groups. For analogous benzonitrile (B105546) derivatives, studies have shown good agreement between experimental spectra and frequencies calculated via DFT methods, often with the use of a scaling factor to correct for systematic errors.

Hypothetical Data Table for Vibrational Frequencies

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
C≡N stretch Nitrile Data not available Data not available
C-H stretch (aromatic) Benzene ring Data not available Data not available
C-O-C stretch (asymm.) Methoxy Data not available Data not available

Note: This table illustrates the format for comparing calculated and experimental data. No specific studies containing this information for this compound were found.

Tautomerism Studies and Energetic Profiles

Tautomerism involves the migration of a proton or group, leading to constitutional isomers that are in equilibrium. For this compound, significant prototropic tautomerism is not expected as the molecule lacks the common functional groups (like keto-enol systems or hydroxyl groups adjacent to nitrogen heterocycles) that readily undergo such transformations. The primary structure is stable, and computational studies on tautomeric forms would likely confirm that alternative isomers are energetically highly unfavorable. Therefore, this area of investigation is generally not applicable to this specific compound.

Noncovalent Interaction (NCI) Analysis and Molecular Stability

Noncovalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, are crucial for understanding molecular stability, crystal packing, and intermolecular recognition. NCI analysis, often visualized using plots of the reduced density gradient (RDG), is a computational method that identifies and characterizes these weak interactions within a molecule and between molecules.

For this compound, an NCI analysis would reveal weak intramolecular interactions that contribute to its conformational stability. In a crystalline state, this analysis could elucidate the key intermolecular forces, such as C-H···N or C-H···O interactions, that govern the crystal packing arrangement. Hirshfeld surface analysis is another computational tool that complements NCI by mapping intermolecular contacts in a crystal, providing quantitative information about the nature and prevalence of different interactions. However, specific NCI or Hirshfeld analyses for this compound have not been reported in the scientific literature.

Chemical Reactivity and Transformation Pathways of 3 Methoxy 4 Methylsulfanyl Benzonitrile

Reactions Involving the Nitrile Group

The nitrile (C≡N) group is a versatile functional group characterized by its electrophilic carbon atom, making it susceptible to attack by various nucleophiles. organic-chemistry.org Its reactivity is analogous to that of a carbonyl group due to the polarized triple bond. mdma.ch

The carbon atom of the nitrile group in 3-Methoxy-4-(methylsulfanyl)benzonitrile is electrophilic and can be attacked by strong nucleophiles like Grignard reagents. masterorganicchemistry.com This reaction typically proceeds through the formation of an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.com This transformation is a powerful tool for carbon-carbon bond formation.

Another common nucleophilic reaction is hydrolysis. Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. organic-chemistry.org This provides a synthetic route from the benzonitrile (B105546) to 3-Methoxy-4-(methylsulfanyl)benzoic acid.

Table 1: Nucleophilic Reactions of the Nitrile Group
Reaction TypeReagentIntermediateFinal Product
Grignard Reaction1. R-MgBr 2. H₃O⁺ImineKetone
Acid HydrolysisH₃O⁺, ΔAmideCarboxylic Acid
Base Hydrolysis1. OH⁻, Δ 2. H₃O⁺AmideCarboxylic Acid

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions, which are fundamental for the synthesis of various heterocyclic compounds. nih.gov For instance, in [3+2] cycloadditions, nitriles can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocycles like tetrazoles or oxadiazoles, respectively. osi.lv Although less common than with activated alkynes, nitriles can also undergo [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes to construct six-membered heterocyclic rings. mdpi.com These reactions provide a convergent approach to complex molecular scaffolds from this compound. nih.govresearchgate.net

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. youtube.com Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce the nitrile to a primary amine, [3-Methoxy-4-(methylsulfanyl)phenyl]methanamine. nih.govresearchgate.net Milder reducing agents, like diisobutylaluminium hydride (DIBAL-H), allow for the partial reduction to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the corresponding aldehyde, 3-Methoxy-4-(methylsulfanyl)benzaldehyde. youtube.com

Table 2: Reduction of the Nitrile Group
ReagentProductFunctional Group Transformation
Lithium Aluminum Hydride (LiAlH₄)Primary Amine-C≡N → -CH₂NH₂
Diisobutylaluminium Hydride (DIBAL-H), then H₂OAldehyde-C≡N → -CHO
Diisopropylaminoborane / cat. LiBH₄Primary Amine-C≡N → -CH₂NH₂

Transformations of the Methoxy (B1213986) Group (e.g., Demethylation, Ether Cleavage)

The methoxy group (-OCH₃) is an aryl methyl ether, which is generally stable but can be cleaved under specific conditions to yield a phenol (B47542). wikipedia.org This demethylation is a common transformation in natural product synthesis and medicinal chemistry. The reaction is typically carried out using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The mechanism involves the protonation of the ether oxygen, making it a good leaving group. A nucleophile, such as a bromide or iodide ion, then attacks the methyl carbon via an Sₙ2 mechanism, resulting in the formation of 3-Hydroxy-4-(methylsulfanyl)benzonitrile and a methyl halide. masterorganicchemistry.com Other reagents, such as boron trihalides (e.g., BBr₃) or certain thiolates, can also effect this transformation, sometimes under milder conditions. mdma.chgoogle.com

Table 3: Demethylation of the Methoxy Group
ReagentProductByproduct
Hydrobromic Acid (HBr)3-Hydroxy-4-(methylsulfanyl)benzonitrileMethyl Bromide (CH₃Br)
Hydroiodic Acid (HI)3-Hydroxy-4-(methylsulfanyl)benzonitrileMethyl Iodide (CH₃I)
Boron Tribromide (BBr₃)3-Hydroxy-4-(methylsulfanyl)benzonitrile-
3-Mercaptopropionic acid3-Hydroxy-4-(methylsulfanyl)benzonitrile-

Chemical Modifications of the (Methylsulfanyl) Group

The sulfur atom in the methylsulfanyl group (-SCH₃) is nucleophilic and can be readily oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. rsc.org This transformation significantly alters the electronic and steric properties of the molecule.

The oxidation of the methylsulfanyl group can be controlled to selectively yield either the corresponding sulfoxide or sulfone. organic-chemistry.org The choice of oxidant, stoichiometry, and reaction temperature are key to achieving this selectivity. organic-chemistry.org Oxidation with one equivalent of a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically affords the 3-Methoxy-4-(methylsulfinyl)benzonitrile (the sulfoxide).

Using a stronger oxidant or an excess of the oxidizing agent, often at higher temperatures, leads to the formation of the 3-Methoxy-4-(methylsulfonyl)benzonitrile (the sulfone). fao.orgccsenet.org Common reagents for this full oxidation include hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or Oxone®. organic-chemistry.orgrsc.org The ability to switch between the sulfoxide and sulfone provides access to compounds with different chemical and physical properties. organic-chemistry.orgrsc.org

Table 4: Selective Oxidation of the (Methylsulfanyl) Group
ProductReagent(s)Typical Conditions
Sulfoxidem-CPBA (1 equiv.)0 °C
SulfoxideOxone® (1 equiv.)Room Temperature
SulfoxideH₂O₂ / TaC catalystRoom Temperature
Sulfonem-CPBA (>2 equiv.)Room Temperature to 35 °C
SulfoneOxone® (>2 equiv.)High Temperature
SulfoneKMnO₄-
SulfoneH₂O₂ / NbC catalystRoom Temperature

Alkylation and Arylation at Sulfur (Sulfonium Salt Formation)

The sulfur atom in the 4-(methylsulfanyl) group of this compound possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with electrophilic reagents, such as alkyl and aryl halides, to form ternary salts known as sulfonium (B1226848) salts. This transformation is a key pathway in the reactivity of aryl sulfides.

Research Findings:

The S-alkylation of aryl sulfides is a well-established synthetic method. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The rate and success of the reaction are influenced by the nature of the alkylating agent and the electron density on the sulfur atom. Stronger alkylating agents, such as methyl iodide or methyl trifluoromethanesulfonate (B1224126), react readily with aryl methyl sulfides to produce stable dimethyl(aryl)sulfonium salts.

Arylation at the sulfur center is less common but can be achieved using highly reactive arylating agents or through transition-metal-catalyzed processes. Another approach involves the reaction of aryl sulfides with benzyne (B1209423) precursors, which readily form sulfonium salts under mild conditions. Furthermore, photochemical methods have been developed where aryl thianthrenium salts, a type of sulfonium salt, undergo C–S bond cleavage upon exposure to UV light to generate aryl radicals, which can then participate in cross-coupling reactions.

For this compound, the reaction with an alkylating agent (R-X) would proceed as follows:

Reaction scheme showing the S-alkylation of this compound to form a sulfonium salt.Figure 1: General reaction scheme for the S-alkylation of this compound.

The resulting sulfonium salt is a versatile intermediate. The newly formed C–S bonds can be cleaved under specific conditions, and the sulfonium group can act as a leaving group in substitution reactions or be used to generate sulfur ylides for carbon-carbon bond formation.

Table 1: Representative Reagents for Sulfonium Salt Formation
Reagent TypeSpecific ExamplesProduct Type
Alkyl HalidesIodomethane (CH₃I), Bromoethane (CH₃CH₂Br)Alkyl(aryl)(methyl)sulfonium Halide
Alkyl Triflates/SulfatesMethyl trifluoromethanesulfonate (CH₃OTf), Dimethyl sulfate (B86663) ((CH₃)₂SO₄)Alkyl(aryl)(methyl)sulfonium Triflate/Sulfate
Benzyne Precursors2-(Trimethylsilyl)phenyl trifluoromethanesulfonateAryl(aryl)(methyl)sulfonium Triflate

Elimination or Displacement Reactions of the Sulfanyl (B85325) Group

The methylsulfanyl (-SCH₃) group is generally a poor leaving group in nucleophilic aromatic substitution reactions due to the low stability of the methanethiolate (B1210775) anion (CH₃S⁻). Direct displacement is therefore kinetically and thermodynamically unfavorable under standard conditions.

Research Findings:

Transformation pathways for the removal or replacement of the sulfanyl group typically involve a preliminary oxidation step. Oxidation of the sulfide (B99878) to the corresponding sulfoxide (-SOCH₃) or, more commonly, the sulfone (-SO₂CH₃) dramatically enhances its leaving group ability. The sulfone group is a powerful electron-withdrawing group and a competent leaving group (as methanesulfinate (B1228633), CH₃SO₂⁻), making the aromatic carbon to which it is attached susceptible to nucleophilic attack.

This two-step sequence is a common strategy in organic synthesis:

Oxidation: The sulfide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to form the aryl methyl sulfone.

Nucleophilic Aromatic Substitution (SNAr): The resulting sulfone, activated by the electron-withdrawing cyano group at the para position, can then be displaced by a variety of nucleophiles.

Studies have shown that the methylsulfonyl moiety can be effectively displaced by both amine and thiol nucleophiles in activated aromatic systems. The reactivity of the sulfone as a leaving group is well-documented in heterocyclic systems and is applicable to other electron-deficient aromatic rings.

Reaction scheme showing the oxidation of the methylsulfanyl group followed by nucleophilic displacement.Figure 2: Two-step pathway for the displacement of the sulfanyl group via oxidation to a sulfone.

Electrophilic Aromatic Substitution Patterns on the Benzonitrile Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The outcome of such reactions on a polysubstituted ring like this compound is determined by the cumulative electronic and steric effects of the existing substituents.

Research Findings:

The directing effects of substituents in EAS are well understood. Groups are classified as activating or deactivating and as ortho-, para-, or meta-directing.

3-Methoxy (-OCH₃): This is a strongly activating group due to the resonance donation of an oxygen lone pair into the ring (+M effect). It strongly directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.

4-Methylsulfanyl (-SCH₃): This group is also activating, though less so than methoxy, through resonance donation from the sulfur lone pair (+M effect). It directs incoming electrophiles to its ortho positions (C3, C5).

1-Cyano (-CN): This is a strongly deactivating group due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta positions (C3, C5).

In a competition between multiple substituents, the most powerful activating group generally controls the regioselectivity. In this molecule, the methoxy group is the most potent activator. The available positions for substitution are C2, C5, and C6.

Position 2: Activated (ortho to -OCH₃).

Position 5: Activated (ortho to -SCH₃) and directed (meta to -CN).

Position 6: Activated (para to -OCH₃).

The dominant directing influence of the methoxy group predicts that substitution will occur primarily at positions 2 and 6. Steric hindrance is minimal at these positions. Position 5 is less favored as it is ortho to the slightly bulkier methylsulfanyl group and meta to the deactivating cyano group. Therefore, a mixture of 2- and 6-substituted products is expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionTypical ReagentsPredicted Major Product(s)
HalogenationBr₂ / FeBr₃ or Cl₂ / AlCl₃2-Bromo/Chloro- and 6-Bromo/Chloro- derivatives
NitrationHNO₃ / H₂SO₄2-Nitro- and 6-Nitro- derivatives
SulfonationFuming H₂SO₄ (SO₃)2-Sulfonic acid and 6-Sulfonic acid derivatives
Friedel-Crafts AcylationRCOCl / AlCl₃2-Acyl- and 6-Acyl- derivatives

Nucleophilic Aromatic Substitution Pathways (if activated)

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-poor. This requires the presence of at least one strong electron-withdrawing group and a suitable leaving group.

Research Findings:

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. For this mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.

In this compound, the cyano group at C1 is a powerful activating group for SNAr. It strongly withdraws electron density from the ring, particularly at the ortho (C2, C6) and para (C4) positions. The methylsulfanyl group is located at the activated para position.

As discussed in section 5.3.3, the -SCH₃ group is not a viable leaving group. However, upon oxidation to the methylsulfonyl group (-SO₂CH₃), the situation changes dramatically. The resulting compound, 3-Methoxy-4-(methylsulfonyl)benzonitrile , is highly activated for nucleophilic aromatic substitution at the C4 position. The para-cyano group can effectively stabilize the negative charge in the Meisenheimer complex formed upon nucleophilic attack. The methanesulfinate anion is an excellent leaving group, driving the second step (elimination) of the reaction to completion.

Therefore, a viable NAS pathway for this system involves the initial oxidation of the sulfide to a sulfone, followed by the displacement of the methylsulfonyl group by a strong nucleophile.

Table 3: Feasibility of Nucleophilic Aromatic Substitution
SubstrateLeaving GroupActivating GroupPositionFeasibility
This compound-SCH₃-CNparaVery Low / Unlikely
3-Methoxy-4-(methylsulfonyl)benzonitrile-SO₂CH₃-CNparaHigh

3 Methoxy 4 Methylsulfanyl Benzonitrile As a Precursor in Organic Synthesis

Future Directions and Emerging Research Avenues

Development of Novel Catalytic and More Sustainable Synthetic Routes

The synthesis of benzonitrile (B105546) derivatives has traditionally relied on methods that can involve harsh conditions or stoichiometric reagents. rsc.org Future research will undoubtedly focus on developing greener and more efficient catalytic pathways for the synthesis of 3-Methoxy-4-(methylsulfanyl)benzonitrile. rsc.orgresearchgate.net

Key areas of exploration include:

C-H Activation: Direct cyanation of a C-H bond on a suitable 3-methoxy-4-(methylsulfanyl)benzene precursor would represent a highly atom-economical approach, eliminating the need for pre-functionalized starting materials like halides.

Flow Chemistry: Implementing continuous flow processes for the synthesis can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

Ionic Liquids: Utilizing ionic liquids as recyclable solvents and catalysts could offer a green alternative to volatile organic solvents, potentially simplifying product separation and catalyst recovery. rsc.orgresearchgate.netnih.gov

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

To optimize the novel synthetic routes mentioned above, a deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is essential. nih.govrsc.orgrsc.org Advanced in-situ spectroscopic techniques are powerful tools for achieving this real-time reaction monitoring. mt.comspectroscopyonline.com

Future applications in the context of this compound synthesis could involve:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time data on the concentration of reactants, products, and key intermediates by tracking the characteristic frequencies of functional groups like the nitrile (-C≡N) stretch. mt.com

NMR Spectroscopy: In-situ NMR can offer detailed structural information about species in the reaction mixture, helping to elucidate complex reaction pathways and identify unexpected byproducts without the need for sample extraction. mt.com

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework will enable automated reaction control, ensuring consistent product quality, optimizing yield, and enhancing safety, particularly during scale-up. spectroscopyonline.com

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry and Material Design

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how molecules are discovered and designed. iscientific.orgrjptonline.org For this compound, machine learning (ML) offers several exciting prospects.

Emerging research avenues include:

Property Prediction: ML models can be trained on large chemical datasets to predict the physicochemical properties, spectral characteristics, and even potential biological activities of this compound and its derivatives. nih.govnih.govresearchgate.net This can accelerate the screening process for specific applications without the need for extensive initial lab work.

Reaction Outcome and Synthesis Prediction: AI algorithms are increasingly capable of predicting the most likely products of a chemical reaction under given conditions or even suggesting novel, efficient synthetic routes. nih.govresearchgate.net This could help chemists identify optimal conditions for synthesizing this compound or designing pathways to its derivatives. iscientific.org

Materials Discovery: By correlating molecular structures with material properties, ML can guide the design of new polymers, organic semiconductors, or metal-organic frameworks (MOFs) where this compound could serve as a key building block.

Exploration of Unique Reactivity Profiles and Novel Transformations under Extreme Conditions

Investigating the behavior of this compound under non-traditional or extreme conditions can unlock novel chemical transformations and materials. The inherent reactivity of the sulfur atom and the nitrile group makes this an area ripe for discovery. britannica.combritannica.com

Potential areas of study include:

Electrochemistry: The electrochemical oxidation or reduction of the molecule could offer controlled pathways for polymerization or the selective functionalization of the aromatic ring or side chains, often under mild, reagent-free conditions. nih.gov

Photochemistry: Exposing the compound to specific wavelengths of light could trigger unique reactions, such as rearrangements, cycloadditions, or controlled radical reactions, leading to complex molecular architectures that are difficult to access through thermal methods.

High-Pressure Chemistry: Applying high pressure can alter reaction equilibria and transition states, potentially forcing transformations that are not feasible at atmospheric pressure, such as novel cycloadditions involving the nitrile group or phase transitions into new material forms.

Oxidative/Reductive Transformations: Exploring the oxidation of the methylsulfanyl group to sulfoxide (B87167) or sulfone moieties would create new derivatives with altered electronic properties and hydrogen bonding capabilities, expanding the family of related functional molecules. nih.gov

Potential in Materials Science and Functional Molecule Development

The specific combination of functional groups in this compound makes it an attractive scaffold for developing advanced materials and functional molecules. atamankimya.com

Future research could focus on:

Coordination Polymers and MOFs: The nitrile group is an excellent ligand for coordinating with metal ions. wikipedia.org This allows for the potential design of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, or catalysis, with the methoxy (B1213986) and methylsulfanyl groups tuning the pore environment and functionality.

Organic Electronics: Aromatic nitrile and thioether-containing molecules are known components in organic electronics. This compound could be explored as a building block for organic semiconductors, dielectrics, or materials for organic light-emitting diodes (OLEDs), where its electronic properties can be fine-tuned through further chemical modification.

Pharmaceutical and Agrochemical Scaffolds: Benzonitrile and thioanisole (B89551) moieties are present in numerous biologically active compounds. nih.govmdpi.com this compound could serve as a versatile starting material for the synthesis of more complex molecules for drug discovery and agrochemical development. researchgate.net Its derivatives could be screened for a wide range of biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.